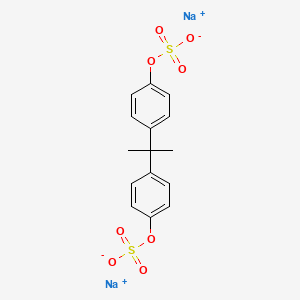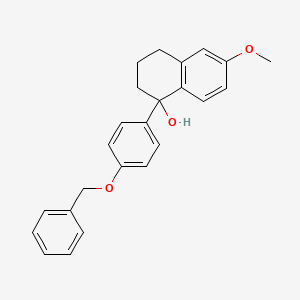
rac 4-Hydroxy-7-methoxy-4-(4-benzyloxyphenyl)-1,2,3,4-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac 4-Hydroxy-7-methoxy-4-(4-benzyloxyphenyl)-1,2,3,4-tetrahydronaphthalene: is an organic compound that belongs to the class of tetrahydronaphthalenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac 4-Hydroxy-7-methoxy-4-(4-benzyloxyphenyl)-1,2,3,4-tetrahydronaphthalene typically involves multi-step organic reactions. A common approach might include:
Starting Materials: The synthesis may start with commercially available naphthalene derivatives.
Hydroxylation and Methoxylation: Introduction of hydroxyl and methoxy groups can be achieved through electrophilic aromatic substitution reactions.
Benzyloxy Group Introduction: The benzyloxy group can be introduced via nucleophilic substitution reactions.
Cyclization: The final step often involves cyclization to form the tetrahydronaphthalene core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or quinones.
Reduction: Reduction reactions could target the aromatic rings or the benzyloxy group, potentially yielding alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the benzyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NaOH, NH3) can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
rac 4-Hydroxy-7-methoxy-4-(4-benzyloxyphenyl)-1,2,3,4-tetrahydronaphthalene:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anti-cancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene: Lacks the benzyloxy group.
4-Hydroxy-4-(4-benzyloxyphenyl)-1,2,3,4-tetrahydronaphthalene: Lacks the methoxy group.
7-Methoxy-4-(4-benzyloxyphenyl)-1,2,3,4-tetrahydronaphthalene: Lacks the hydroxyl group.
Uniqueness
The presence of both hydroxyl and methoxy groups, along with the benzyloxyphenyl moiety, makes rac 4-Hydroxy-7-methoxy-4-(4-benzyloxyphenyl)-1,2,3,4-tetrahydronaphthalene unique. These functional groups can significantly influence its chemical reactivity and biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
6-methoxy-1-(4-phenylmethoxyphenyl)-3,4-dihydro-2H-naphthalen-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O3/c1-26-22-13-14-23-19(16-22)8-5-15-24(23,25)20-9-11-21(12-10-20)27-17-18-6-3-2-4-7-18/h2-4,6-7,9-14,16,25H,5,8,15,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAUMVPUGNCROD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(C3=CC=C(C=C3)OCC4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
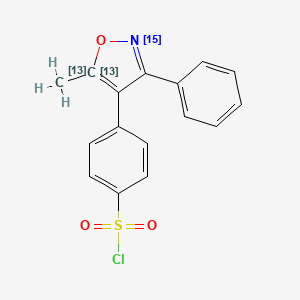
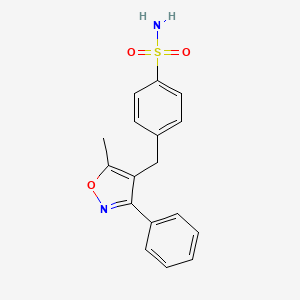
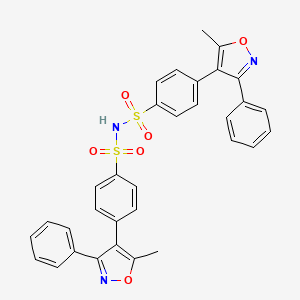
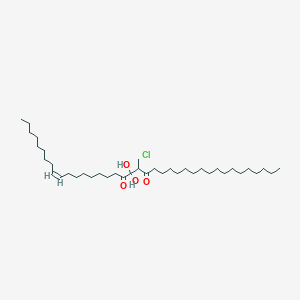
![(1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde](/img/structure/B588102.png)
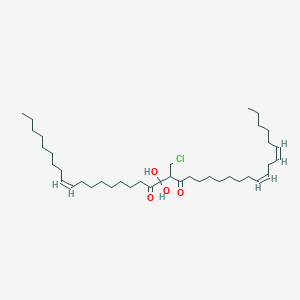
![5-Amino-N'-[2,3-bis(acetyloxy)propyl]-N-(2,3-dihydroxypropy)-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide](/img/structure/B588105.png)
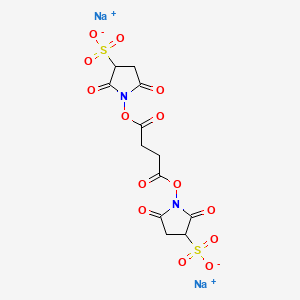

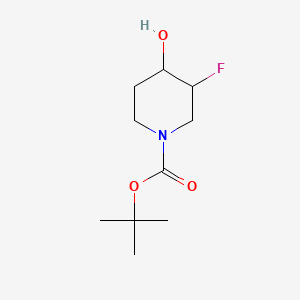
![3-Nitrobicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B588117.png)
